Conformational Stacking: 2′,5′- vs. 3′,5′-Linkage
Uridylyl(2'→5')uridine exhibits substantially reduced base stacking compared to its 3′,5′-linked isomer. Circular dichroism (CD) spectroscopy across a temperature range of −20 to +80 °C demonstrated that while 3′→5′ uridylyl-uridine (UpU) is appreciably stacked at 20 °C, the corresponding 2′→5′ dinucleoside phosphate shows 'quite different results' with much less marked stacking under identical conditions [1]. The thermodynamic parameters for 3′→5′ derivatives (ΔH° ≈ 6–7.5 kcal/mol; ΔS° ≈ 20–25 e.u./mol; ΔF° at 0 °C ≈ 0.5 kcal/mol) reflect consistent stacking behavior that is absent or markedly attenuated in the 2′→5′ isomer [1].
| Evidence Dimension | Base stacking conformation in aqueous solution |
|---|---|
| Target Compound Data | Minimal base stacking; non-conservative CD spectra |
| Comparator Or Baseline | 3′→5′ uridylyl-uridine (UpU): Appreciably stacked at 20 °C; ΔH° 6–7.5 kcal/mol; ΔS° 20–25 e.u./mol; ΔF° ~0.5 kcal/mol at 0 °C |
| Quantified Difference | Qualitatively distinct; stacking much less marked for 2′→5′ compound |
| Conditions | Neutral pH aqueous buffer; CD and absorption spectroscopy at −20 to +80 °C |
Why This Matters
Conformational differences dictate protein-binding specificity and nucleic acid recognition; selection of the correct linkage isomer is essential for reproducible biochemical and structural biology experiments.
- [1] Brahms, J. et al. (1967). Conformational stability of dinucleotides in solution. Journal of Molecular Biology, 25(1), 23-37. View Source
